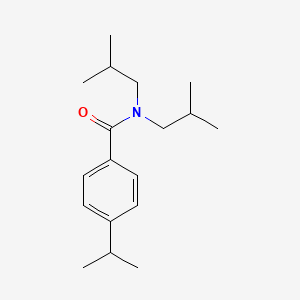
N,N-diisobutyl-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisobutyl-4-isopropylbenzamide (also known as DIBMP) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to act as a thermoregulator, making it a valuable tool in the development of temperature-responsive materials and drug delivery systems.
科学研究应用
DIBMP has been widely used in scientific research due to its ability to act as a thermoregulator. This compound can undergo a reversible phase transition at a specific temperature, making it ideal for the development of temperature-responsive materials and drug delivery systems. DIBMP has been incorporated into various polymeric materials, including hydrogels, nanoparticles, and micelles, to create stimuli-responsive systems that can release drugs or other payloads in response to changes in temperature.
作用机制
The mechanism of action of DIBMP is based on its ability to undergo a reversible phase transition at a specific temperature. This transition is driven by changes in the intermolecular interactions between the DIBMP molecules, which can be influenced by factors such as temperature, solvent, and concentration. When DIBMP is incorporated into a polymeric material, the phase transition of the DIBMP molecules can cause the material to swell or collapse, leading to the release of any encapsulated payload.
Biochemical and Physiological Effects
DIBMP has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for use in biomedical applications. In vitro studies have demonstrated that DIBMP can be incorporated into cells without causing significant cytotoxicity, and can be used to control the release of drugs or other payloads in response to changes in temperature. However, more research is needed to fully understand the biochemical and physiological effects of DIBMP in vivo.
实验室实验的优点和局限性
One of the main advantages of using DIBMP in lab experiments is its ability to act as a thermoregulator, which can be used to control the release of drugs or other payloads in response to changes in temperature. Additionally, DIBMP has been shown to have high purity and stability, making it a reliable tool for scientific research. However, one limitation of using DIBMP is its relatively high cost compared to other temperature-responsive materials.
未来方向
There are many potential future directions for the use of DIBMP in scientific research. One area of interest is the development of temperature-responsive materials for use in tissue engineering and regenerative medicine. DIBMP could be incorporated into scaffolds or hydrogels to create materials that can respond to changes in temperature, allowing for the controlled release of growth factors or other signaling molecules. Additionally, DIBMP could be used in the development of smart textiles or wearable devices that can respond to changes in body temperature. Overall, the unique properties of DIBMP make it a promising candidate for a wide range of scientific research applications.
合成方法
DIBMP can be synthesized through a multistep process that involves the reaction of 4-isopropylbenzoic acid with isobutyl alcohol in the presence of a catalyst. The resulting product is then purified and treated with thionyl chloride to yield the final compound. This method has been optimized to produce high yields of pure DIBMP, making it a viable option for large-scale synthesis.
属性
IUPAC Name |
N,N-bis(2-methylpropyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)11-19(12-14(3)4)18(20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTWQASAABQIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)



![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)
![6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5854841.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)

![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)